Ethyl 2-amino-2-(furan-2-yl)acetate
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-amino-2-(furan-2-yl)acetate |
InChI |
InChI=1S/C8H11NO3/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2,9H2,1H3 |
InChI Key |
GOVTXERDLKJGPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CO1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-Component Reactions (MCRs)
Overview:
Multi-component reactions offer a versatile route to synthesize ethyl 2-amino-2-(furan-2-yl)acetate by combining aldehydes, ethyl nitroacetate, and furan derivatives. These reactions typically proceed under mild conditions with high atom economy.
Reaction Scheme:
Furfural (or furan-2-carboxaldehyde) + Ethyl nitroacetate + Ammonia or Ammonium salts → this compound
- Step 1: Condensation of furfural with ethyl nitroacetate under reflux in ethanol or acetic acid, often catalyzed by piperidine or ammonium acetate.
- Step 2: Addition of ammonia or ammonium salts facilitates amino group formation at the α-position.
- Step 3: The mixture is heated at reflux (80–100°C) for 4–12 hours, monitored via TLC.
- Step 4: Post-reaction, the mixture is cooled, and the product is purified by recrystallization from ethanol or column chromatography using ethyl acetate/hexane.
Data Table 1: Typical Reaction Conditions for MCR Synthesis
| Parameter | Value | Notes |
|---|---|---|
| Solvent | Ethanol or Acetic acid | Ensures solubility and reaction efficiency |
| Temperature | 80–100°C | Reflux conditions |
| Reaction time | 4–12 hours | Monitored via TLC |
| Catalyst | Piperidine, ammonium acetate | Catalytic base or acid catalyst |
| Purification | Recrystallization or column chromatography | Ensures high purity |
Direct Amidation of Furan-2-Carboxylic Acid
Overview:
A more straightforward route involves the direct conversion of furan-2-carboxylic acid to the target compound via amidation with ammonia or amines, followed by esterification.
Reaction Scheme:
Furan-2-carboxylic acid + Ammonia → Furan-2-ylacetamide
Furan-2-ylacetamide + Ethyl chloroformate or ethyl alcohol + base → this compound
- Step 1: Activation of furan-2-carboxylic acid with thionyl chloride or carbodiimides (e.g., DCC) to form an acyl chloride or activated ester.
- Step 2: Reaction with ammonia or ethyl alcohol to produce the corresponding amide or ester.
- Step 3: Conversion of the amide to the amino ester via reduction or transesterification under controlled conditions.
- Use of excess ammonia or ethanol improves yield.
- Reaction temperatures are maintained around 80°C to prevent decomposition.
- Purification via recrystallization from ethanol or chromatography.
Data Table 2: Typical Conditions for Amidation Route
| Parameter | Value | Notes |
|---|---|---|
| Activation reagent | Thionyl chloride or DCC | Activates carboxylic acid |
| Temperature | 80°C | For amidation and esterification |
| Reaction time | 6–24 hours | Depending on reagent reactivity |
| Purification | Recrystallization or chromatography | To obtain high purity product |
Reduction of Nitro- or Keto-Intermediates
Overview:
Some synthesis routes involve nitration or keto-intermediates, which are subsequently reduced to form the amino group.
- Step 1: Synthesis of ethyl 2-(furan-2-yl)-2-nitroacetate via nitration of ethyl acetoacetate derivatives.
- Step 2: Reduction of the nitro group using sodium borohydride or catalytic hydrogenation to yield the amino derivative.
- Reduction with sodium borohydride in refluxing isopropanol or ethanol.
- Catalytic hydrogenation over Pd/C under mild conditions.
Data Table 3: Reduction Conditions
| Parameter | Value | Notes |
|---|---|---|
| Reducing agent | Sodium borohydride or Pd/C hydrogenation | Selective reduction of nitro group |
| Solvent | Isopropanol, ethanol, or ethyl acetate | Compatibility with reduction process |
| Temperature | Reflux or room temperature | Controlled to prevent over-reduction |
| Reaction time | 2–8 hours | Monitored via TLC |
Purification and Characterization
- Recrystallization from ethanol, methanol, or water-ethanol mixtures.
- Column chromatography using silica gel with solvent systems such as hexane/ethyl acetate (1:1) or dichloromethane/methanol (99:1).
- NMR Spectroscopy: Confirm the structure via characteristic signals of the amino group, furan ring, and ester moiety.
- Infrared Spectroscopy: Identify key functional groups such as C=O (~1730 cm$$^{-1}$$), N-H (~3300–3500 cm$$^{-1}$$), and C–O (~1100 cm$$^{-1}$$).
- Mass Spectrometry: Confirm molecular weight and purity.
Summary of Key Findings
| Methodology | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | High efficiency, mild conditions, versatile | Requires careful control of reaction parameters | 50–85% |
| Amidation of Furan-2-Carboxylic Acid | Direct, straightforward, scalable | Requires activation reagents, possible side reactions | 40–75% |
| Reduction of Nitro/Keto Intermediates | High selectivity, useful for functional group modifications | Additional reduction steps needed | 60–80% |
Final Remarks
The synthesis of This compound can be achieved via various routes, with multi-component reactions being the most flexible and efficient for laboratory-scale synthesis. Industrial processes may favor amidation and reduction strategies for scalability and cost-effectiveness. Proper purification and characterization are essential to ensure compound purity, which is critical for subsequent applications in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(furan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form carboxylic acids, and the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding primary or secondary amines.
Substitution: Carboxylic acids and substituted amines.
Scientific Research Applications
Ethyl 2-amino-2-(furan-2-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(furan-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with Ethyl 2-amino-2-(furan-2-yl)acetate, enabling comparative analysis of their properties and applications:
Key Comparative Insights
Aromatic vs. Saturated Heterocycles
- Furan vs. Pyridine: Ethyl 2-amino-2-(pyridin-2-yl)acetate (CAS 55243-15-7) replaces the furan oxygen with a nitrogen atom, enhancing basicity and metal-coordination capacity, which is advantageous in catalysis or metalloenzyme inhibition .
- Furan vs. Oxolane: The saturated oxolane (tetrahydrofuran) in Ethyl 2-amino-2-(oxolan-3-yl)acetate (CAS 87439-10-9) eliminates aromaticity, reducing conjugation but improving stability under acidic conditions .
Substituent Effects
- Electron-Withdrawing Groups: The 3-chloro substituent in Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0) increases electrophilicity, facilitating nucleophilic attacks in coupling reactions .
- β-Keto Esters: Ethyl 2-phenylacetoacetate (CAS 5413-05-8), though lacking an amino group, shares ester functionality and serves as a precursor for psychoactive substances, highlighting divergent applications compared to amino esters .
Biological Activity
Ethyl 2-amino-2-(furan-2-yl)acetate is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C₈H₉N O₃, featuring a furan ring, an ethyl acetate moiety, and an amino group. The compound can be synthesized through the reaction of ethyl 2-bromoacetate with furan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in ethanol or methanol under reflux conditions, leading to high yields of the desired product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses notable antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
2. Anticancer Activity
this compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and HepG2. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death .
3. Enzyme Inhibition
The compound is also utilized in studies of enzyme-substrate interactions. Its amino group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. This property makes it a valuable probe in biochemical assays.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The amino group engages in hydrogen bonding with enzyme active sites.
- π-π Interactions : The furan ring participates in π-π interactions with aromatic residues in proteins.
- Metabolite Formation : The ester group may undergo hydrolysis to release active metabolites that exert biological effects.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl furan-2-carboxylate | Lacks amino group | Primarily used as a building block |
| 2-Aminofuran | Lacks ester group | Limited applications in esterification reactions |
| Ethyl 3-(furan-2-yl)-2-nitropropanoate | Contains nitro group | Exhibits different reactivity patterns |
The presence of both amino and ester groups in this compound enhances its biological activity compared to these similar compounds.
Anticancer Study
A study conducted at the National Research Center (NRC) in Cairo evaluated the anticancer effects of this compound on human liver carcinoma cells. Results indicated significant cytotoxicity and apoptosis induction through caspase activation and upregulation of pro-apoptotic proteins .
Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings highlighted its potential as a therapeutic agent in treating bacterial infections.
Q & A
Q. How can computational methods predict reactivity in novel reactions?
- Answer: DFT-based transition-state modeling identifies favorable reaction pathways (e.g., ester hydrolysis energy barriers). MD simulations assess solvent effects on reaction kinetics, guiding experimental solvent selection .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Answer: Replicate synthesis using standardized protocols (e.g., identical catalysts, purity of reagents). Compare DSC/TGA data for melting/decomposition points. Validate NMR spectra against authentic samples or literature .
Q. Why do biological activity results vary across studies?
- Answer: Differences in assay conditions (e.g., cell line viability, serum concentration) or compound purity (≥95% by HPLC recommended). Perform dose-response curves in triplicate to ensure reproducibility .
Methodological Tables
| Parameter | Optimized Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst (H₂SO₄) | 0.5 eq. | Maximizes esterification (75% yield) |
| Reaction Temperature | 80°C (reflux) | Reduces side-product formation |
| Purification Solvent | Ethyl acetate:Hexane (3:7) | Enhances chromatographic separation |
| Spectroscopic Technique | Key Peaks | Structural Confirmation |
|---|---|---|
| 1H NMR | δ 1.2 (t, CH₂CH₃), δ 4.1 (q, OCH₂) | Confirms ethyl ester |
| IR | 1720 cm⁻¹ (C=O) | Validates ester functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
